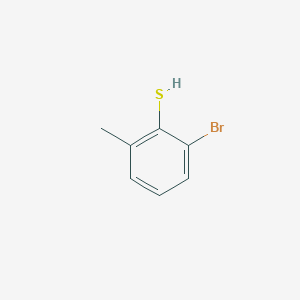

2-Bromo-6-methylbenzenethiol

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylbenzenethiol consists of a benzene ring substituted with a bromo group, a methyl group, and a thiol group . The average mass is 203.100 Da and the monoisotopic mass is 201.945175 Da .Physical And Chemical Properties Analysis

2-Bromo-6-methylbenzenethiol is a colorless to yellowish crystalline solid. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Applications De Recherche Scientifique

Bromomethylation of Thiols

2-Bromo-6-methylbenzenethiol is used in the bromomethylation of thiols, which is a process that generates valuable synthetic intermediates . This process involves the use of paraformaldehyde and HBr/AcOH, which minimizes the generation of highly toxic byproducts . The bromomethylation of thiols provides synthetically valuable chloromethylated intermediates .

Generation of Organometallics

The bromo-lithium exchange and functionalization sequences of 2-Bromo-6-methylbenzenethiol demonstrate its synthetic utility . This process is useful for the generation of organometallics by metal–halogen exchange .

Free Radical Reductions

2-Bromo-6-methylbenzenethiol is used in free radical reductions . This process is a type of chemical reaction that involves the reduction of a molecule through the use of free radicals .

Additions of Title Compounds

The compound is also used in additions of title compounds . This process involves the addition of a compound to another compound to form a new compound .

Synthesis of New Compounds

2-Bromo-6-methylbenzenethiol is used in the synthesis of new compounds . For example, it has been used in the synthesis of a new salicylidenaniline derivative, (E)-2-bromo-6-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol .

6. Investigation of Molecular Structure and Supramolecular Architecture The compound is used in the investigation of molecular structure and supramolecular architecture . This involves the use of X-ray diffraction technique (XRD) to study the structure and architecture of the compound .

Safety and Hazards

Specific safety and hazard information for 2-Bromo-6-methylbenzenethiol is not available in the retrieved papers. It is generally recommended to handle chemicals with care, avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mécanisme D'action

Target of Action

It’s known that benzylic halides, which are structurally similar to 2-bromo-6-methylbenzenethiol, typically react via an sn1 or sn2 pathway . The reaction pathway depends on the degree of substitution at the benzylic position .

Mode of Action

The mode of action of 2-Bromo-6-methylbenzenethiol involves its interaction with its targets, leading to changes in the molecular structure. For instance, in a free radical reaction, a bromine atom can be lost, leaving behind a radical that can interact with other molecules . This interaction can lead to the formation of new compounds, such as succinimide .

Biochemical Pathways

It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 2469±280 °C, and its predicted density is 1509±006 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Bromo-6-methylbenzenethiol’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, the formation of new compounds like succinimide can have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methylbenzenethiol can be influenced by various environmental factors. For example, the rate of reaction can be affected by factors such as temperature and the presence of other molecules . .

Propriétés

IUPAC Name |

2-bromo-6-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGTPAJFVXXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylbenzenethiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

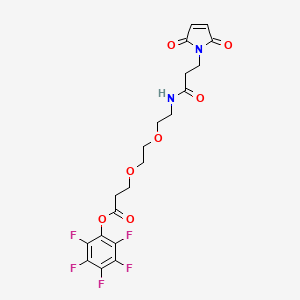

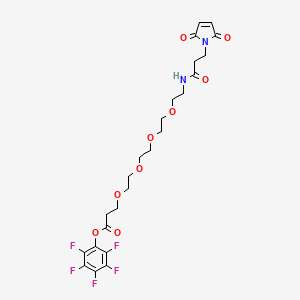

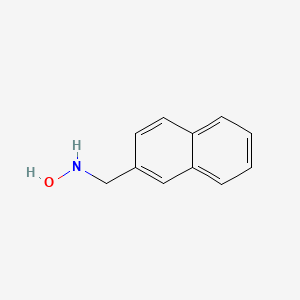

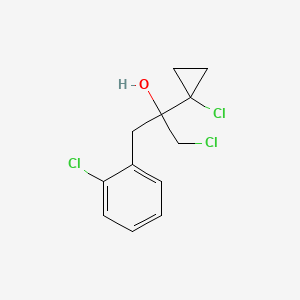

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)

![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)

![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)

![Rel-(3s,3ar,7ar)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3h)-carboxylate](/img/structure/B3099070.png)